molecular formula C20H18ClF2N5O3 B605619 Asciminib CAS No. 1492952-76-7

Asciminib

Cat. No. B605619
CAS RN: 1492952-76-7
M. Wt: 449.8428
InChI Key: VOVZXURTCKPRDQ-CQSZACIVSA-N
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Description

Asciminib, also known as ABL001, is a medication used to treat Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML) in chronic phase (CP) who have taken 2 or more medicines, including tyrosine-kinase inhibitors (TKIs) . It belongs to the general group of medicines known as antineoplastics or cancer medicines . Asciminib interferes with the growth of cancer cells, which are eventually destroyed by the body .


Synthesis Analysis

Asciminib is synthesized using chloronicotinate as a raw material by chemical reaction . The specific synthesis steps involve DIPEA promoted nucleophilic substitution, Pd (PPh 3) 4 catalyzed Suzuki-Miyaura coupling reaction and TFA promoted deprotection .


Molecular Structure Analysis

Asciminib is an orally administered, small molecule, selective allosteric inhibitor that targets the myristoyl pocket of the BCR-ABL1 tyrosine kinase . Its molecular formula is C20H18ClF2N5O3 .


Chemical Reactions Analysis

Asciminib binds to the myristate pocket in an allosteric site, outside the catalytic/ATP-binding site . It inhibits both wide-type and mutated T315I BCR-ABL1 activities in vitro, in vivo and in human clinical trials .


Physical And Chemical Properties Analysis

Asciminib is mainly cleared by hepatic metabolism and eliminated via biliary secretion involving three pathways: oxidation by cytochrome P450 (CYP3A), glucuronidation by uridine-5-diphospho-glucuronosyltransferase enzymes in the liver, and biliary secretion by breast cancer resistance protein efflux transporters .

Scientific Research Applications

Treatment of Chronic Myeloid Leukemia (CML) After Prior TKIs

Asciminib has demonstrated superior efficacy and an improved safety profile in patients with CML-CP after at least 2 prior TKIs . It has the potential to transform standard of care in this population through its novel mechanism of action as a STAMP inhibitor .

Overcoming Resistance/Intolerance to Approved TKIs

Asciminib, a first-in-class TKI that works by specifically targeting the ABL myristoyl pocket (STAMP), has the potential to overcome resistance/intolerance to approved TKIs . It has demonstrated efficacy and acceptable safety in adult patients with Ph+ CML in chronic phase and the T315I mutation .

Treatment for Patients with Newly Diagnosed CML

A new study found asciminib to be a potentially safer and more effective treatment option for people with newly diagnosed chronic myeloid leukemia (CML) when compared to current standard treatments with tyrosine kinase inhibitors (TKIs) .

Treatment for Patients with CML-CP Without a Confirmed T315I Mutation

Promising efficacy was seen with asciminib monotherapy in patients with CML-CP without a confirmed T315I mutation who had responded to some degree (BCR-ABL1 IS ≤ 1%) to TKIs previously .

Global Chart Review Study of Patients Treated in the Asciminib Managed Access Program (MAP)

This non-interventional chart review analyzed data from existing routine medical charts of patients enrolled in the MAP who received at least one dose of asciminib . The study aimed to better understand the effectiveness and safety of asciminib in patients with CML and the T315I mutation treated as part of the MAP .

Mechanism of Action

Target of Action

Asciminib, also known as ABL001, is a tyrosine kinase inhibitor (TKI) used in the treatment of chronic-phase Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML) . It specifically targets the ABL1 kinase activity of the BCR-ABL1 fusion protein , which serves as a driver of CML proliferation in most patients with the disease .

Mode of Action

Asciminib is unique among TKIs in that it acts as an allosteric inhibitor . Unlike other TKIs that compete at the ATP binding sites of these proteins, Asciminib binds at the myristoyl pocket of the BCR-ABL1 protein , locking it into an inactive conformation . This unique mode of action allows Asciminib to be effective against most kinase domain mutations, including the T315I mutation, which produces a mutant BCR-ABL1 that is typically treatment-resistant .

Biochemical Pathways

The primary biochemical pathway affected by Asciminib is the BCR-ABL1 pathway . The BCR-ABL1 fusion protein is a result of a translocation of the Philadelphia chromosome that creates an oncogenic fusion gene between the BCR and ABL1 genes . This fusion gene produces a resultant fusion protein, BCR-ABL1, which exhibits elevated kinase activity and drives the proliferation of CML . By inhibiting the ABL1 kinase activity of the BCR-ABL1 fusion protein, Asciminib effectively suppresses this pathway .

Pharmacokinetics

The total apparent clearance of Asciminib is 6.7 L/h at a total daily dose of 80mg and 4.1 L/h at a dose of 200mg twice daily

Result of Action

Asciminib’s action results in the inhibition of the BCR-ABL1 fusion protein , leading to a decrease in the proliferation of CML . This results in a significant improvement in major molecular response rate and depth of response in patients with chronic-phase CML .

Action Environment

The effectiveness of Asciminib can be influenced by various environmental factors such as the presence of other drugs in the patient’s system. For instance, strong inhibitors of the enzyme CYP3A4 may increase Asciminib exposure . .

Safety and Hazards

Common side effects of Asciminib include anemia, neutropenia, myelosuppression, musculoskeletal pain, fatigue, headache, rash, and diarrhea . Less common but potentially severe adverse events include severe myelosuppression, pancreatitis, hypertension, hypersensitivity reactions, cardiovascular toxicity, and embryo-fetal toxicity .

Future Directions

Asciminib is being studied in other novel settings, including earlier lines of therapy and in children and adolescents . It is also being investigated for its potential to overcome unmet needs for patients with CML-CP .

properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF2N5O3/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVZXURTCKPRDQ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

In most patients with chronic myeloid leukemia (CML), progression of the disease is driven primarily by a translocation of the Philadelphia chromosome that creates an oncogenic fusion gene, _BCR-ABL1_, between the _BCR_ and _ABL1_ genes. This fusion gene produces a resultant fusion protein, BCR-ABL1, which exhibits elevated tyrosine kinase and transforming activities that contribute to CML proliferation. Asciminib is an allosteric inhibitor of the BCR-ABL1 tyrosine kinase. It binds to the myristoyl pocket of the ABL1 portion of the fusion protein and locks it into an inactive conformation, preventing its oncogenic activity.
Record name Asciminib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12597
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CAS RN

1492952-76-7
Record name Asciminib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1492952767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asciminib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12597
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide
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Record name ASCIMINIB
Source FDA Global Substance Registration System (GSRS)
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